6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one
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Overview
Description
6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one is an organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with a methyl group and an ethylamino group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methylphenylacetonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD)
- 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP)
- N-ethylpentylone (ephylone)
Uniqueness
6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one is unique due to its specific triazine ring structure and the presence of both methyl and ethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds .
Properties
IUPAC Name |
6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-5-3-4-6-11(9)7-8-14-13-15-12(18)10(2)16-17-13/h3-6H,7-8H2,1-2H3,(H2,14,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRLUQHAKUXLCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC2=NC(=O)C(=NN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CCNC2=NC(=O)C(=NN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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